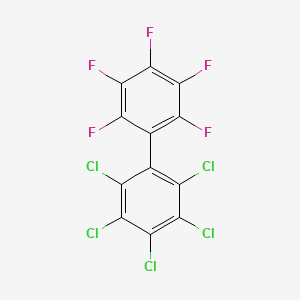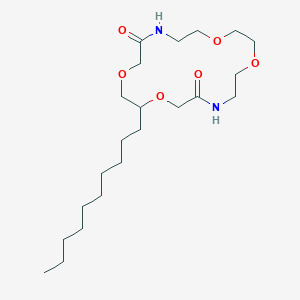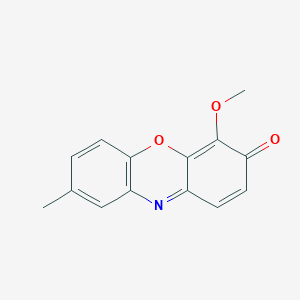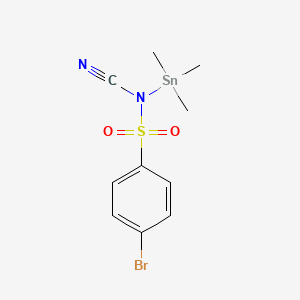
4-Bromo-N-cyano-N-(trimethylstannyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-cyano-N-(trimethylstannyl)benzene-1-sulfonamide is a complex organic compound that features a bromine atom, a cyano group, a trimethylstannyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-cyano-N-(trimethylstannyl)benzene-1-sulfonamide typically involves multiple steps, starting from a benzene derivative. One common method includes the bromination of benzene to introduce the bromine atom, followed by the introduction of the cyano group through a cyanation reaction. The trimethylstannyl group can be introduced via a stannylation reaction, often using trimethylstannyl chloride as the reagent. The sulfonamide group is usually introduced through a sulfonation reaction followed by amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust and scalable reagents and catalysts to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-cyano-N-(trimethylstannyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine, and the sulfonamide group can undergo oxidation.
Coupling Reactions: The trimethylstannyl group can participate in coupling reactions such as the Stille coupling.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Coupling: Palladium catalysts are commonly used in coupling reactions involving the trimethylstannyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while reduction reactions can produce amines.
Scientific Research Applications
4-Bromo-N-cyano-N-(trimethylstannyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-N-cyano-N-(trimethylstannyl)benzene-1-sulfonamide depends on its specific application. In coupling reactions, the trimethylstannyl group acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The cyano and sulfonamide groups can interact with various molecular targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzonitrile: Similar structure but lacks the sulfonamide and trimethylstannyl groups.
4-Bromo-N-cyano-N-methylbenzene-1-sulfonamide: Similar but with a methyl group instead of a trimethylstannyl group.
4-Bromo-N-cyano-N-(trimethylsilyl)benzene-1-sulfonamide: Similar but with a trimethylsilyl group instead of a trimethylstannyl group.
Uniqueness
The presence of the trimethylstannyl group in 4-Bromo-N-cyano-N-(trimethylstannyl)benzene-1-sulfonamide makes it unique compared to similar compounds. This group enhances its reactivity in coupling reactions and provides distinct chemical properties that can be exploited in various applications.
Properties
CAS No. |
62150-07-6 |
|---|---|
Molecular Formula |
C10H13BrN2O2SSn |
Molecular Weight |
423.90 g/mol |
IUPAC Name |
4-bromo-N-cyano-N-trimethylstannylbenzenesulfonamide |
InChI |
InChI=1S/C7H4BrN2O2S.3CH3.Sn/c8-6-1-3-7(4-2-6)13(11,12)10-5-9;;;;/h1-4H;3*1H3;/q-1;;;;+1 |
InChI Key |
IRIWCRXBURLLPH-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)N(C#N)S(=O)(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Fluorophenyl)bicyclo[2.2.1]heptane](/img/structure/B14538550.png)
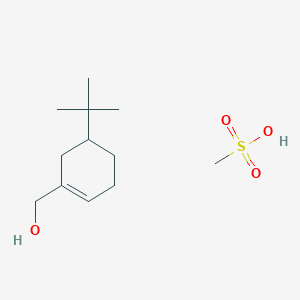
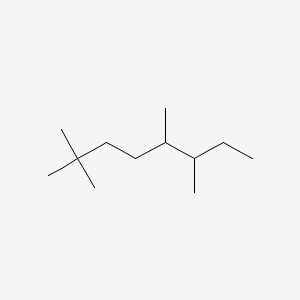
![Benzoic acid, 4-[(4-nitrophenyl)methoxy]-](/img/structure/B14538566.png)
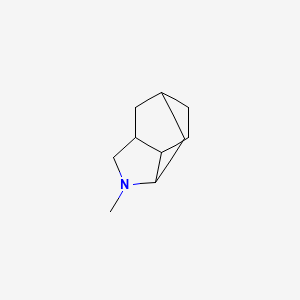
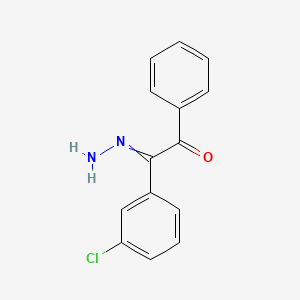
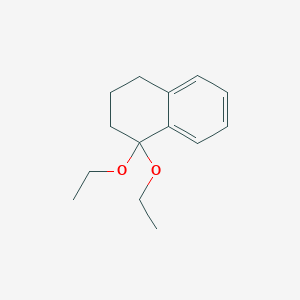
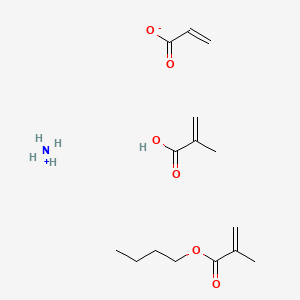
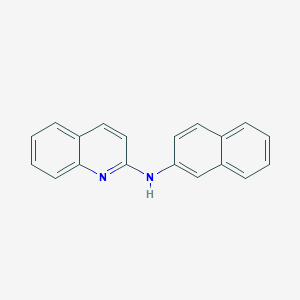
![4,4'-[1,4-Phenylenebis(dimethylsilanediyl)]di(but-3-en-2-one)](/img/structure/B14538589.png)
![3-[N-(3-methylsulfonyloxypropyl)-4-[[4-[2-(4-propoxyphenyl)-1,3-thiazol-4-yl]phenyl]iminomethyl]anilino]propyl methanesulfonate](/img/structure/B14538597.png)
